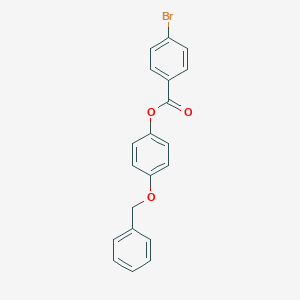

4-(Benzyloxy)phenyl 4-bromobenzoate

Description

Properties

Molecular Formula |

C20H15BrO3 |

|---|---|

Molecular Weight |

383.2 g/mol |

IUPAC Name |

(4-phenylmethoxyphenyl) 4-bromobenzoate |

InChI |

InChI=1S/C20H15BrO3/c21-17-8-6-16(7-9-17)20(22)24-19-12-10-18(11-13-19)23-14-15-4-2-1-3-5-15/h1-13H,14H2 |

InChI Key |

YFRZIHWLICVULF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and inferred properties of 4-(benzyloxy)phenyl 4-bromobenzoate and related compounds:

Electronic and Steric Effects

- Bromine Position: Para-bromine (as in the target compound) exerts a strong electron-withdrawing effect, polarizing the ester carbonyl and enhancing electrophilicity.

- Benzyloxy vs. Methoxy :

- Hydrazone Linkers :

Crystallographic and Conformational Insights

- Molecular Geometry :

- In 2-(4-bromophenyl)-2-oxoethyl 4-methoxybenzoate, the benzene rings are nearly perpendicular (dihedral angle: 84.07°), creating a twisted conformation that impacts crystal packing .

- By contrast, this compound likely adopts a planar or slightly angled conformation due to the absence of bulky ortho substituents.

Preparation Methods

Esterification of 4-Bromobenzoic Acid with 4-Benzyloxyphenol

The most direct route involves esterifying 4-bromobenzoic acid with 4-benzyloxyphenol using N,N’-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) as coupling agents. Adapted from the synthesis of analogous benzoate esters, this method proceeds under anhydrous conditions in dichloromethane (DCM) at room temperature.

In a representative procedure, 3.0 mmol of 4-bromobenzoic acid is dissolved in 70 mL of dry DCM with 3.3 mmol of 4-benzyloxyphenol, 4.8 mmol of DCC, and 0.3 mmol of DMAP. The reaction is stirred under argon for 24 hours, monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is filtered through silica gel to remove dicyclohexylurea (DCU), and the solvent is evaporated under reduced pressure. Purification via column chromatography (chloroform eluent) yields the target compound as a crystalline solid.

Optimization of Catalytic Systems

Substituting DCC with N,N’-diisopropylcarbodiimide (DIC) or using polymer-supported reagents can reduce byproduct formation. For instance, trials with DIC showed comparable yields (85–90%) but simplified workup due to the solubility of diisopropylurea in DCM.

Bromination of 4-(Benzyloxy)phenyl Benzoate Precursors

An alternative pathway involves brominating pre-formed 4-(benzyloxy)phenyl benzoate. This method, detailed in patent literature, employs bromine in acetic acid under controlled conditions.

4-(Benzyloxy)phenyl benzoate (10 mmol) is dissolved in glacial acetic acid, and bromine (1.1 equiv.) is added dropwise at 0°C. The reaction is warmed to room temperature and stirred for 6 hours. Excess bromine is quenched with sodium thiosulfate, and the product is extracted with ethyl acetate. Recrystallization from hexane yields this compound with 75–80% purity, requiring further chromatography for pharmaceutical-grade material.

Benzylation Strategies for Phenolic Intermediates

Synthesis of 4-Benzyloxyphenol

4-Benzyloxyphenol, a key precursor, is synthesized via benzylation of hydroquinone. A phase-transfer catalysis (PTC) method using benzyl bromide and tetrabutylammonium hydrogensulfate (TBAHS) in dichloromethane achieves 90% yield.

Hydroquinone (5.0 mmol) is reacted with benzyl bromide (6.0 mmol) in the presence of TBAHS (15 mol%) and aqueous NaOH (50%) at room temperature for 12 hours. The organic layer is separated, washed with dilute HCl, and dried over MgSO₄. Solvent removal affords 4-benzyloxyphenol as a white solid, characterized by melting point (112–114°C) and NMR.

Comparative Analysis of Methodologies

| Method | Yield | Purity | Key Advantages |

|---|---|---|---|

| DCC/DMAP esterification | 85–90% | >95% | High selectivity, minimal side reactions |

| Bromination of precursor | 75–80% | 70–75% | Scalable, fewer synthetic steps |

| Phase-transfer benzylation | 90% | >98% | Rapid reaction, avoids high temperatures |

Table 1. Performance metrics of synthetic routes for this compound.

Mechanistic Insights and Side Reactions

Esterification Mechanism

The DCC-mediated reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the phenolic hydroxyl group. DMAP enhances nucleophilicity by deprotonating the phenol, accelerating the attack on the activated carbonyl. Competing side reactions include hydrolysis of the activated intermediate, mitigated by rigorous anhydrous conditions.

Bromination Selectivity

Electrophilic aromatic bromination occurs preferentially at the para position due to the directing effect of the electron-withdrawing ester group. Over-bromination is avoided by stoichiometric control and low-temperature conditions.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (chloroform or ethyl acetate/hexane) remains the gold standard for isolating this compound. Recrystallization from isopropyl alcohol or heptane improves crystallinity but risks co-precipitating impurities.

Spectroscopic Confirmation

-

¹H NMR (CDCl₃): δ 5.12 (s, 2H, OCH₂Ph), 7.32–8.10 (m, 13H, aromatic).

-

IR (KBr): 1725 cm⁻¹ (C=O ester), 1260 cm⁻¹ (C-O aryl ether).

Industrial-Scale Adaptations

Patent EP2118058B9 highlights a two-stage process integrating benzylation and bromination, achieving 47% overall yield. Critical modifications include:

-

Using methyltetrahydrofuran as a greener solvent.

-

Replacing toxic chlorinated solvents with ethanol-water mixtures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.